molecular formula C15H21NO3 B8774383 2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid CAS No. 146402-83-7

2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid

Cat. No.: B8774383
CAS No.: 146402-83-7
M. Wt: 263.33 g/mol
InChI Key: CPQXZUSKVOJXOE-UHFFFAOYSA-N
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Description

2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid is an organic compound with a complex structure that includes a benzene ring, an acetic acid moiety, and a pyrrolidinyl group connected via a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the benzeneacetic acid derivative. The key steps include:

    Formation of the Benzeneacetic Acid Derivative: This can be achieved through the Friedel-Crafts acylation of benzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Propoxy Linker: The benzeneacetic acid derivative is then reacted with 3-chloropropanol under basic conditions to introduce the propoxy linker.

    Attachment of the Pyrrolidinyl Group: Finally, the intermediate product is reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring or the pyrrolidinyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may play a crucial role in binding to these targets, while the benzeneacetic acid moiety could facilitate the compound’s entry into cells and its subsequent metabolic processing. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a benzene ring and acetic acid moiety.

    Pyrrolidine derivatives: Compounds containing the pyrrolidinyl group, such as pyrrolidine-2,5-diones.

    Propoxy derivatives: Compounds with a propoxy linker, such as 3-(propoxy)benzoic acid.

Uniqueness

2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidinyl group linked via a propoxy chain to the benzeneacetic acid core distinguishes it from simpler analogs and provides a versatile scaffold for further functionalization and application.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

146402-83-7

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-[2-(3-pyrrolidin-1-ylpropoxy)phenyl]acetic acid

InChI

InChI=1S/C15H21NO3/c17-15(18)12-13-6-1-2-7-14(13)19-11-5-10-16-8-3-4-9-16/h1-2,6-7H,3-5,8-12H2,(H,17,18)

InChI Key

CPQXZUSKVOJXOE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC=C2CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.8 g of 10% palladium hydroxide on carbon is added to a solution of 5.3 g of benzyl {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetate in 50 cm3 of ethyl acetate and 50 cm3 of dichloromethane, and the mixture is heated to 50° C. and then purged with nitrogen. After hydrogen has been bubbled through for 20 hours, the suspension is cooled to room temperature and purged with a stream of nitrogen, then filtered and concentrated to dryness under reduced pressure (2.7 kPa). The oily residue obtained is chromatographed on an alumina column (particle size 100 mesh, height 30 cm, diameter 4.5 cm), eluting under a pressure of 0.7 bar of nitrogen with a mixture of cyclohexane and ethyl acetate (75:25 by volume) and collecting fractions of 100 cm3. Fractions 1 to 6 are concentrated to dryness under reduced pressure (2.7 kPa). 2.9 g of {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetic acid are obtained in the form of a thick oil.
Name
benzyl {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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